molecular formula C15H17NO4 B5913790 (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester

Cat. No.: B5913790
M. Wt: 275.30 g/mol
InChI Key: MSTJZWBXUGDFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their diverse biological activities and are commonly used in medicinal chemistry for their antimicrobial, antifungal, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester can be achieved through a one-pot reaction involving aromatic amines and diethyl malonate in diphenyl ether, catalyzed by triethylamine . The reaction typically involves heating the mixture to facilitate the formation of the quinolone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and enzyme inhibitory activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound for research and development in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-methylpropyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)8-20-13(17)7-11-14(18)10-5-3-4-6-12(10)16-15(11)19/h3-6,9H,7-8H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJZWBXUGDFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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